N'-[2-(2-chlorophenoxy)acetyl]cyclopropanecarbohydrazide
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Overview
Description
N’-[2-(2-chlorophenoxy)acetyl]cyclopropanecarbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a cyclopropane ring and a chlorophenoxy group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-chlorophenoxy)acetyl]cyclopropanecarbohydrazide typically involves the reaction of 2-(2-chlorophenoxy)acetyl chloride with cyclopropanecarbohydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Preparation of 2-(2-chlorophenoxy)acetyl chloride: This intermediate is synthesized by reacting 2-(2-chlorophenoxy)acetic acid with thionyl chloride (SOCl2) under reflux conditions.
Formation of N’-[2-(2-chlorophenoxy)acetyl]cyclopropanecarbohydrazide: The 2-(2-chlorophenoxy)acetyl chloride is then reacted with cyclopropanecarbohydrazide in the presence of a base such as triethylamine (Et3N) to yield the final product.
Industrial Production Methods
Industrial production of N’-[2-(2-chlorophenoxy)acetyl]cyclopropanecarbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-chlorophenoxy)acetyl]cyclopropanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of corresponding oxides and chlorophenoxy derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N’-[2-(2-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N’-[2-(2-chlorophenoxy)acetyl]cyclopropanecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular processes.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication and protein synthesis.
Comparison with Similar Compounds
N’-[2-(2-chlorophenoxy)acetyl]cyclopropanecarbohydrazide can be compared with other similar compounds, such as:
2-(2-chlorophenoxy)acetyl chloride: A precursor in the synthesis of the target compound.
Cyclopropanecarbohydrazide: Another hydrazide with a cyclopropane ring.
2-(2-chlorophenoxy)acetic acid: A related compound with similar structural features.
The uniqueness of N’-[2-(2-chlorophenoxy)acetyl]cyclopropanecarbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-[2-(2-chlorophenoxy)acetyl]cyclopropanecarbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-9-3-1-2-4-10(9)18-7-11(16)14-15-12(17)8-5-6-8/h1-4,8H,5-7H2,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVRWGJYDHLIQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)COC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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